molecular formula C8H15NO B13330318 (4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine

(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine

Katalognummer: B13330318
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: AGYZKRGPZJEWPN-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring system containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-amino ketones with diazo pyruvates in the presence of a catalyst such as ruthenium chloride can yield the desired oxazine through a tandem N-H insertion/cyclization sequence . Another method involves the use of multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of a catalyst to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted cyclization, has gained attention for sustainable production . These methods not only reduce environmental impact but also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of nitrogen and oxygen atoms in its ring structure.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the oxazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully saturated oxazine compounds.

Wirkmechanismus

The mechanism of action of (4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine

InChI

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2/t7-,8-/m0/s1

InChI-Schlüssel

AGYZKRGPZJEWPN-YUMQZZPRSA-N

Isomerische SMILES

C1CC[C@H]2[C@H](C1)NCCO2

Kanonische SMILES

C1CCC2C(C1)NCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.